![molecular formula C19H26N2O3 B14127932 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol CAS No. 128729-32-8](/img/structure/B14127932.png)
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is a chemical compound with the molecular formula C19H26N2O3 and a molecular weight of 330.42 g/mol This compound is characterized by the presence of two hydroxyethyl groups attached to phenylamino groups, which are further connected to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol typically involves the reaction of 2-hydroxyethylamine with 1,3-dichloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the hydroxyethylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .
化学反应分析
Types of Reactions
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, coatings, and other specialty chemicals.
作用机制
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenylamino groups can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
相似化合物的比较
Similar Compounds
1,3-Bis[(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the phenyl groups.
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-butanol: Similar structure but with a butanol backbone instead of propanol.
Uniqueness
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is unique due to the presence of both hydroxyethyl and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
128729-32-8 |
|---|---|
分子式 |
C19H26N2O3 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1,3-bis[N-(2-hydroxyethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c22-13-11-20(17-7-3-1-4-8-17)15-19(24)16-21(12-14-23)18-9-5-2-6-10-18/h1-10,19,22-24H,11-16H2 |
InChI 键 |
AZFNYKGYWGYENL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(CCO)CC(CN(CCO)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


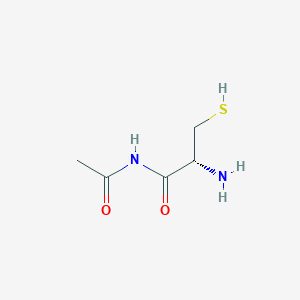

![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)
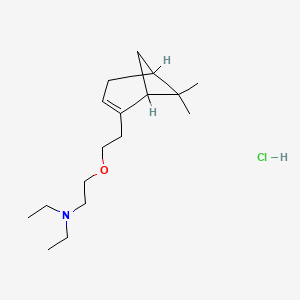
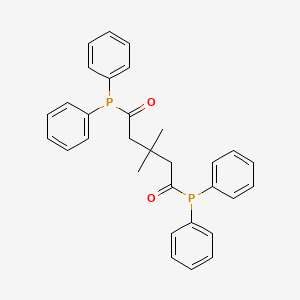
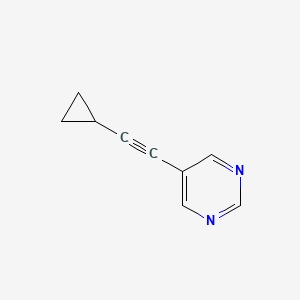
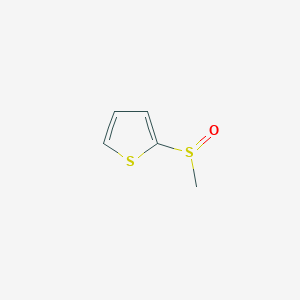
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
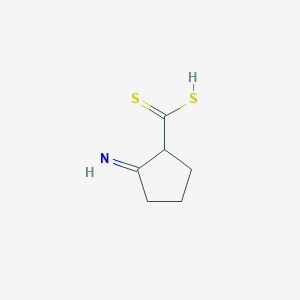
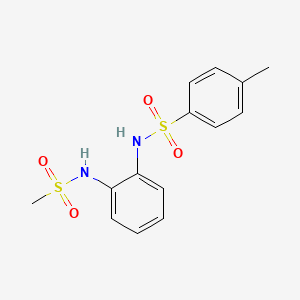
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)

